Target Compound (CAS 1226436-11-8) vs. Closest Commercially Available Structural Analogs: Comparative Structural and Physicochemical Properties
In the absence of published biological activity data, structural and physicochemical descriptors constitute the primary basis for comparing CAS 1226436-11-8 with its closest commercially available analogs. The target compound differs from 1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide by substitution of the thiazole ring with a 5-methylisoxazole. The thiazole sulfur atom contributes ~0.7–1.0 LogP units lower lipophilicity and an additional hydrogen-bond acceptor compared to the isoxazole oxygen [1]. This structural divergence predicts differential solubility, passive permeability, and protein-binding profiles, although experimentally measured values are not currently available. Similarly, the target compound differs from 1-(3-(1H-tetrazol-1-yl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide (CAS 1226458-38-3) by the pyrrole-vs-tetrazole benzoyl substituent, which alters electrostatic potential and hydrogen-bonding capacity [2]. These comparisons are structural/in silico only; no direct head-to-head experimental data have been published.
| Evidence Dimension | Structural and predicted physicochemical divergence |
|---|---|
| Target Compound Data | C20H20N4O2S; MW 380.5; thiazol-2-yl amide; 4-(1H-pyrrol-1-yl)benzoyl substituent |
| Comparator Or Baseline | Analog 1: 1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide (5-methylisoxazole replaces thiazole). Analog 2: 1-(3-(1H-tetrazol-1-yl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide (CAS 1226458-38-3; meta-tetrazole replaces para-pyrrole) |
| Quantified Difference | Predicted ΔLogP (thiazole → isoxazole): +0.7–1.0 log units (in silico estimate); ΔH-bond acceptors: thiazole S (acceptor) vs. isoxazole O (acceptor). No experimental measurements available. |
| Conditions | In silico physicochemical prediction; no experimental assay context |
Why This Matters
Structural comparison provides the only currently available basis for selection; users must request experimental validation before assuming functional equivalence to any analog.
- [1] Benet, L. Z., Hosey, C. M., Ursu, O., & Oprea, T. I. BDDCS, the Rule of 5 and drugability. Advanced Drug Delivery Reviews, 2016, 101, 89–98. DOI: 10.1016/j.addr.2016.05.007. View Source
- [2] CIRS Group HGT. 1-(3-(1H-tetrazol-1-yl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS#1226458-38-3. https://hgt.cirs-group.com/cas/1226458-38-3 View Source
